N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide
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Description
N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide is a useful research compound. Its molecular formula is C43H45ClN4O6 and its molecular weight is 749.3 g/mol. The purity is usually 95%.
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Biological Activity
N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide, commonly referred to as Timcodar (VX-853), is a synthetic organic compound with significant biological activity. This compound has been primarily studied for its role as a mammalian and bacterial efflux pump inhibitor, which is crucial in the context of antibiotic resistance and cancer treatment.
Chemical Structure and Properties
The IUPAC name of Timcodar reflects its complex structure that includes multiple functional groups contributing to its biological activity. The compound features a benzyl group, chlorophenyl moiety, and a dipyridine structure, which are known to enhance its pharmacological properties.
Property | Description |
---|---|
Molecular Formula | C₃₁H₃₃ClN₄O₄ |
Molecular Weight | 570.07 g/mol |
CAS Registry Number | 179033-51-3 |
Solubility | Soluble in DMSO and ethanol |
Timcodar functions primarily by inhibiting efflux pumps in both bacteria and mammalian cells. This inhibition leads to increased intracellular concentrations of various drugs, enhancing their efficacy against resistant strains of bacteria and potentially improving the effectiveness of chemotherapeutic agents in cancer treatment.
Key Mechanisms:
- Inhibition of Efflux Pumps : By blocking the action of efflux pumps, Timcodar prevents the expulsion of therapeutic agents from cells.
- Enhanced Drug Accumulation : Increased intracellular drug levels lead to improved therapeutic outcomes.
- Potential Synergistic Effects : When used in conjunction with other drugs, Timcodar may enhance their pharmacological effects.
Biological Activity and Pharmacokinetics
Research indicates that Timcodar exhibits promising anticancer properties through its ability to induce apoptosis in cancer cells. The compound has shown a favorable pharmacokinetic profile characterized by good absorption and distribution within biological systems.
Pharmacokinetic Profile:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 12 hours |
Metabolism | Primarily hepatic via cytochrome P450 enzymes |
Case Studies
Several studies have investigated the biological activity of Timcodar:
-
Cancer Treatment Study : In vitro studies demonstrated that Timcodar significantly enhances the cytotoxicity of doxorubicin in various cancer cell lines by inhibiting drug efflux mechanisms.
- Findings : Cells treated with both Timcodar and doxorubicin showed a higher rate of apoptosis compared to those treated with doxorubicin alone.
-
Antibiotic Resistance Research : A study focused on the ability of Timcodar to restore sensitivity to antibiotics in resistant bacterial strains.
- Results : Co-administration of Timcodar with antibiotics resulted in a marked decrease in Minimum Inhibitory Concentrations (MICs) for resistant strains.
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMWZHHUGSULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.